Lipophilicity (XLogP3) Differentiation: Methyl Ester Exhibits Significantly Lower Lipophilicity than tert-Butyl Analog
The methyl carbamate derivative (target compound) has a computed XLogP3-AA value of 0.4, whereas the tert-butyl carbamate analog (CAS 455267-29-5) has a computed XLogP3-AA of 1.3 [1][2]. This represents a -0.9 log unit difference, indicating that the methyl ester is approximately 8-fold less lipophilic than the tert-butyl ester. Lower lipophilicity is generally associated with improved aqueous solubility and reduced off-target promiscuity [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: XLogP3-AA = 1.3 |
| Quantified Difference | -0.9 log units |
| Conditions | Computed property (XLogP3 3.0 algorithm, PubChem release 2024-2025) |
Why This Matters
Lipophilicity directly influences membrane permeability, aqueous solubility, metabolic stability, and the likelihood of off-target pharmacology; selecting the appropriate ester is critical for optimizing lead compounds in medicinal chemistry campaigns.
- [1] PubChem. (2026). Methyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 63595683. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 22647295. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
